Cas no 873331-73-8 (5-Bromo-2-ethylpyrimidine)

5-Bromo-2-ethylpyrimidine structure
5-Bromo-2-ethylpyrimidine structure
Product Name:5-Bromo-2-ethylpyrimidine
CAS No:873331-73-8
MF:C6H7BrN2
MW:187.037180185318
MDL:MFCD14707237
CID:709516
PubChem ID:25150069
Update Time:2024-12-09

5-Bromo-2-ethylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-ethylpyrimidine
    • Pyrimidine, 5-bromo-2-ethyl-
    • Pyrimidine, 5-bromo-2-ethyl- (9CI)
    • 5-Bromo-2-ethyl-pyrimidin
    • 5-bromo-2-ethyl-pyrimidine
    • AMMD00003
    • SQOJDBHJUUGQJP-UHFFFAOYSA-N
    • AM85027
    • CM10686
    • ST24029369
    • W8957
    • 5-Bromo-2-ethylpyrimidine (ACI)
    • EN300-2921258
    • 873331-73-8
    • Pyrimidine, 5-bromo-2-ethyl-;5-Bromo-2-ethylpyrimidine;
    • MFCD14707237
    • AKOS015834665
    • SB57450
    • CS-0183633
    • SCHEMBL840803
    • FS-3102
    • DTXSID20648887
    • MDL: MFCD14707237
    • Inchi: 1S/C6H7BrN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
    • InChI Key: SQOJDBHJUUGQJP-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(CC)=NC=1

Computed Properties

  • Exact Mass: 185.97900
  • Monoisotopic Mass: 185.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 79.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8
  • XLogP3: 1.7

Experimental Properties

  • Boiling Point: 211.8±13.0℃ at 760 mmHg
  • PSA: 25.78000
  • LogP: 1.80150

5-Bromo-2-ethylpyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-2-ethylpyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM165070-1g
5-Bromo-2-ethylpyrimidine
873331-73-8 95%
1g
$421 2021-08-05
Chemenu
CM165070-5g
5-Bromo-2-ethylpyrimidine
873331-73-8 95%
5g
$1169 2021-08-05
Chemenu
CM165070-10g
5-Bromo-2-ethylpyrimidine
873331-73-8 95%
10g
$1870 2021-08-05
Fluorochem
078232-250mg
5-Bromo-2-ethylpyrimidine
873331-73-8 95%
250mg
£223.00 2022-03-01
Fluorochem
078232-1g
5-Bromo-2-ethylpyrimidine
873331-73-8 95%
1g
£557.00 2022-03-01
Fluorochem
078232-5g
5-Bromo-2-ethylpyrimidine
873331-73-8 95%
5g
£1949.00 2022-03-01
TRC
B696130-25mg
5-Bromo-2-ethylpyrimidine
873331-73-8
25mg
$ 87.00 2023-04-18
TRC
B696130-50mg
5-Bromo-2-ethylpyrimidine
873331-73-8
50mg
$ 138.00 2023-04-18
TRC
B696130-100mg
5-Bromo-2-ethylpyrimidine
873331-73-8
100mg
$ 207.00 2023-04-18
TRC
B696130-250mg
5-Bromo-2-ethylpyrimidine
873331-73-8
250mg
$ 362.00 2023-04-18

5-Bromo-2-ethylpyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Palladium chloride ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Hexane ,  1,4-Dioxane ;  overnight, 50 °C
Reference
A Simple Cu-Catalyzed Coupling Approach to Substituted 3-Pyridinol and 5-Pyrimidinol Antioxidants
Nara, Susheel J.; et al, Journal of Organic Chemistry, 2008, 73(23), 9326-9333

Production Method 2

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  tert-Butyl nitrite Solvents: Dichloromethane ;  1 - 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Catalysts: Palladium chloride ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Hexane ,  1,4-Dioxane ;  overnight, 50 °C
Reference
A Simple Cu-Catalyzed Coupling Approach to Substituted 3-Pyridinol and 5-Pyrimidinol Antioxidants
Nara, Susheel J.; et al, Journal of Organic Chemistry, 2008, 73(23), 9326-9333

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; overnight, rt
2.1 Reagents: Benzyltriethylammonium chloride ,  tert-Butyl nitrite Solvents: Dichloromethane ;  1 - 12 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Catalysts: Palladium chloride ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Hexane ,  1,4-Dioxane ;  overnight, 50 °C
Reference
A Simple Cu-Catalyzed Coupling Approach to Substituted 3-Pyridinol and 5-Pyrimidinol Antioxidants
Nara, Susheel J.; et al, Journal of Organic Chemistry, 2008, 73(23), 9326-9333

5-Bromo-2-ethylpyrimidine Raw materials

5-Bromo-2-ethylpyrimidine Preparation Products

5-Bromo-2-ethylpyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:873331-73-8)5-Bromo-2-ethylpyrimidine
Order Number:A862673
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:36
Price ($):525.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:873331-73-8)5-Bromo-2-ethylpyrimidine
A862673
Purity:99%
Quantity:1g
Price ($):525.0
Email